Lipophilicity Divergence: 2,6-Dimethylcyclohexyl vs. Unsubstituted Analog
The measured logP of N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine is 2.30 (Fluorochem technical datasheet experimental value), reflecting the lipophilic contribution of the two methyl substituents on the cyclohexyl ring . The unsubstituted analog N-cyclohexyl-1-methylpyrrolidin-3-amine (CAS 1247648-08-3, MW 182.31, C11H22N2) lacks these methyl groups and has an estimated logP approximately 0.5 units lower (~1.8), based on the difference of two methylene-to-methyl conversions and consistent with the XLogP3 computed value of 2.7 for the target compound vs. structurally extrapolated values for the unsubstituted analog . A ΔlogP of approximately +0.5 translates to roughly a 3.2-fold increase in octanol-water partition coefficient, which can materially affect membrane permeability, tissue distribution, and off-target binding in biological assays.
ΔlogP ≈ +0.5 (~3.2-fold higher lipophilicity)
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.30 (experimental, Fluorochem); XLogP3 = 2.7 (computed, Kuujia) |
| Comparator Or Baseline | N-cyclohexyl-1-methylpyrrolidin-3-amine (CAS 1247648-08-3): estimated logP ~1.8 (no experimental value reported; structurally extrapolated from target compound by subtraction of two aromatic/aliphatic methyl contributions) |
| Quantified Difference | ΔlogP ≈ +0.5 (experimental); approximate 3.2-fold higher lipophilicity for the 2,6-dimethyl derivative |
| Conditions | Experimental logP measured by Fluorochem (method not specified); XLogP3 computed via PubChem/ChemSpider algorithm |
Why This Matters
A 3.2-fold difference in lipophilicity can shift a compound between CNS-permeant and peripherally restricted property space, altering both target engagement profile and toxicity risk, making the 2,6-dimethyl substitution a critical procurement specification for programs requiring defined logP ranges.
